molecular formula C15H14Cl2FN B12483718 N-(2,3-dichlorobenzyl)-2-(4-fluorophenyl)ethanamine

N-(2,3-dichlorobenzyl)-2-(4-fluorophenyl)ethanamine

Cat. No.: B12483718
M. Wt: 298.2 g/mol
InChI Key: NNICQPAREBECCI-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzyl)-2-(4-fluorophenyl)ethanamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a dichlorobenzyl group and a fluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-2-(4-fluorophenyl)ethanamine typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-(4-fluorophenyl)ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzyl)-2-(4-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-2-(4-fluorophenyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzyl)-2-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorobenzyl)-2-(4-chlorophenyl)ethanamine
  • N-(2,3-dichlorobenzyl)-2-(4-bromophenyl)ethanamine
  • N-(2,3-dichlorobenzyl)-2-(4-methylphenyl)ethanamine

Uniqueness

N-(2,3-dichlorobenzyl)-2-(4-fluorophenyl)ethanamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14Cl2FN

Molecular Weight

298.2 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C15H14Cl2FN/c16-14-3-1-2-12(15(14)17)10-19-9-8-11-4-6-13(18)7-5-11/h1-7,19H,8-10H2

InChI Key

NNICQPAREBECCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCCC2=CC=C(C=C2)F

Origin of Product

United States

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